5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride
Overview
Description
The closest compound I found is "{3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanol" . It has a molecular formula of C13H18N2O, an average mass of 218.295 Da, and a monoisotopic mass of 218.141907 Da .
Synthesis Analysis
In a study, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . All the synthesized compounds were evaluated for their in vitro antiproliferative activities .Molecular Structure Analysis
The molecular structure of “{3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanol” is available on ChemSpider . It has a molecular formula of C13H18N2O .Chemical Reactions Analysis
The synthesized compounds mentioned in the study were evaluated for their in vitro antiproliferative activities . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanol” are available on ChemSpider . It has a molecular formula of C13H18N2O, an average mass of 218.295 Da, and a monoisotopic mass of 218.141907 Da .Scientific Research Applications
1. Serotonin Receptor Research
5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole hydrochloride and related compounds have been studied for their interactions with serotonin receptors. For instance, research has shown that certain 5-HT1B receptor agonists, structurally related to 5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole, can induce hypothermia in guinea pigs, providing a pathway to explore temperature regulation mechanisms in the body (Hagan et al., 1997).
2. Monoamine Oxidase Inhibition
Research on derivatives of 1,2,4-oxadiazole, which include the 5-[(Dimethylamino)methyl] moiety, indicates potential for monoamine oxidase (MAO) inhibition. This is particularly relevant in neurodegenerative diseases like Parkinson’s disease, where MAO inhibitors can play a therapeutic role. A study found that 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a compound similar in structure, showed significant inhibition of MAO-B, suggesting a pathway for drug development (Efimova et al., 2023).
3. Antimicrobial and Anti-inflammatory Properties
Compounds with a 1,2,4-oxadiazole moiety, which includes 5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole, have shown promise in antimicrobial and anti-inflammatory research. A study demonstrated that novel substituted indoles containing 1,2,4-oxadiazole and 1,2,4-triazole moieties exhibited antimicrobial activity against various bacterial strains and anti-inflammatory properties (Gadegoni & Manda, 2013).
Future Directions
properties
IUPAC Name |
N,N-dimethyl-1-[3-(1-methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-17(2)9-13-15-14(16-19-13)11-8-18(3)12-7-5-4-6-10(11)12;/h4-8H,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQRZBRYMWVSMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NOC(=N3)CN(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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